molecular formula C10H7N3O4S B11704342 (5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

(5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11704342
M. Wt: 265.25 g/mol
InChI Key: QYOAAZHZUKLPFB-QPJJXVBHSA-N
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Description

(5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a nitro group, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with a suitable imidazolidin-2-thione derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The sulfanylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as thiols or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted imidazolidin-4-one derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. The presence of the nitro group suggests that it could interact with biological molecules in a specific manner.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their therapeutic potential. The compound’s structure allows for modifications that could enhance its pharmacological properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one depends on its specific application. In a biological context, it may interact with enzymes or receptors, leading to a biological response. The nitro group could undergo bioreduction, generating reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
  • (5E)-5-[(2-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
  • (5E)-5-[(2-hydroxy-5-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Uniqueness

(5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is unique due to the presence of both hydroxy and nitro groups on the aromatic ring, which can significantly influence its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions.

Properties

Molecular Formula

C10H7N3O4S

Molecular Weight

265.25 g/mol

IUPAC Name

(5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C10H7N3O4S/c14-8-2-1-6(13(16)17)3-5(8)4-7-9(15)12-10(18)11-7/h1-4,14H,(H2,11,12,15,18)/b7-4+

InChI Key

QYOAAZHZUKLPFB-QPJJXVBHSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=C/2\C(=O)NC(=S)N2)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=C2C(=O)NC(=S)N2)O

Origin of Product

United States

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